(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
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Overview
Description
The compound “(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one” is a complex organic molecule. It features multiple hydroxyl groups and a furochromen structure, indicating potential biological activity and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furochromen core and the subsequent addition of the sugar moiety. Typical reaction conditions might include:
Formation of the furochromen core: This could involve cyclization reactions under acidic or basic conditions.
Glycosylation: The attachment of the sugar moiety might be achieved through glycosylation reactions using glycosyl donors and acceptors under catalytic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Optimization of reaction conditions: Using high-throughput screening to find the best conditions.
Catalysis: Employing catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furochromen core can be reduced under hydrogenation conditions.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.
Substitution: Reagents like tosyl chloride for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrofurochromen derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound can be used as a starting material for synthesizing analogs with potential biological activity.
Study of reaction mechanisms: Its complex structure makes it a good candidate for studying reaction mechanisms in organic chemistry.
Biology
Enzyme inhibition: The compound might act as an inhibitor for certain enzymes due to its hydroxyl groups and furochromen core.
Antioxidant activity: The presence of multiple hydroxyl groups suggests potential antioxidant properties.
Medicine
Drug development: The compound could be a lead compound for developing new drugs targeting specific biological pathways.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Biotechnology: Potential use in biotechnological applications such as enzyme immobilization or as a biosensor component.
Material science: Its unique structure might find applications in the development of new materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: The compound could interact with specific enzymes or receptors, inhibiting or activating their function.
Pathway modulation: It might modulate specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one: Similar compounds might include other furochromen derivatives or glycosylated flavonoids.
Uniqueness
Structural complexity: The combination of a furochromen core with a glycosylated side chain makes it unique.
Biological activity: Its potential biological activities might differ from other similar compounds due to its specific structure.
Properties
Molecular Formula |
C20H24O10 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18?,19+/m1/s1 |
InChI Key |
KLPNFWKZLQAVTH-SIWOXJGKSA-N |
Isomeric SMILES |
CC(C)(C1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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